1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of fluorine, methyl, and styryl groups in this compound potentially enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde under acidic conditions to form the intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the styryl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzyl)-2-methyl-1H-benzimidazole: Lacks the styryl group, which may affect its biological activity.
5,6-dimethyl-2-styryl-1H-benzimidazole: Lacks the fluorobenzyl group, potentially altering its chemical stability and reactivity.
Uniqueness
1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is unique due to the presence of both fluorobenzyl and styryl groups, which may enhance its chemical stability, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2/c1-17-13-22-23(14-18(17)2)27(16-20-9-6-10-21(25)15-20)24(26-22)12-11-19-7-4-3-5-8-19/h3-15H,16H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJQCZAYSGTECC-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.